molecular formula C9H9F3O B6601202 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-ol CAS No. 1737-23-1

2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-ol

Cat. No. B6601202
CAS RN: 1737-23-1
M. Wt: 190.16 g/mol
InChI Key: MTCMVMYGHLVKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-ol, also known as 2,2,2-trifluoro-1-methylphenylethanol (TFMPA), is a synthetic organic compound with a variety of applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in laboratory experiments as a reagent for organic synthesis. In recent years, it has also been studied for its potential medicinal properties.

Scientific Research Applications

TFMPA has been studied for its potential medicinal properties. It has been shown to possess anti-inflammatory and antioxidant properties, as well as anti-cancer activity. It has been studied for its potential to inhibit the growth of various tumor cell lines, including breast and lung cancer. Additionally, it has been studied for its potential to act as a neuroprotectant, as well as its potential to inhibit the growth of certain bacteria, such as Staphylococcus aureus.

Mechanism of Action

The exact mechanism of action of TFMPA is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are molecules involved in inflammation and other cellular processes. Additionally, it is believed to act as an antioxidant, which means that it can scavenge free radicals, which are molecules that can damage cells and lead to disease.
Biochemical and Physiological Effects
TFMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, as well as anti-cancer activity. Additionally, it has been studied for its potential to act as a neuroprotectant, as well as its potential to inhibit the growth of certain bacteria, such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The main advantage of using TFMPA in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that TFMPA is a relatively toxic compound and should be handled with care. Additionally, due to its low solubility in water, it can be difficult to dissolve in aqueous solutions.

Future Directions

Given the potential medicinal properties of TFMPA, there is a need for further research into its potential therapeutic applications. Additionally, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to identify potential drug interactions and side effects. Additionally, further research is needed to identify potential applications in other areas, such as agriculture and food processing. Finally, further research is needed to identify potential industrial applications of TFMPA.

Synthesis Methods

TFMPA is synthesized through a process known as the Williamson ether synthesis. This process involves the reaction of an alkyl halide with a metal alkoxide and an alcohol. In the case of TFMPA, an alkyl halide, such as bromoethane, is reacted with sodium methoxide and methanol to form the desired product. This reaction occurs in the presence of an inert atmosphere and a catalyst, such as a base or an acid, to facilitate the reaction.

properties

CAS RN

1737-23-1

Product Name

2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-ol

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylphenyl)ethanol

InChI

InChI=1S/C9H9F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8,13H,1H3

InChI Key

MTCMVMYGHLVKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)O

Origin of Product

United States

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